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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (aS)-PH-797804, a

potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for investigating

cellular signaling pathways. This document details the compound's mechanism of action,

presents its quantitative inhibitory data, and offers detailed protocols for key experimental

procedures.

Introduction to (aS)-PH-797804
(aS)-PH-797804 is a novel N-phenyl pyridinone that acts as an ATP-competitive inhibitor of p38

MAPK, with particular selectivity for the α and β isoforms.[1][2] The p38 MAPK signaling

cascade is a critical regulator of cellular responses to inflammatory cytokines and

environmental stress, playing a pivotal role in the production of pro-inflammatory mediators.[2]

Consequently, (aS)-PH-797804 serves as a valuable tool for dissecting the roles of p38 MAPK

in various physiological and pathological processes, including inflammation, autoimmune

diseases, and cancer.[3][4] The molecule is the more potent (aS)-atropisomer, which is over

100-fold more active than its (aR)-counterpart.[5][6]

Mechanism of Action and Cellular Effects
(aS)-PH-797804 exerts its inhibitory effect by binding to the ATP-binding pocket of p38α and

p38β, thereby preventing the phosphorylation of downstream substrates.[2][3] This blockade of

p38 MAPK activity leads to a significant reduction in the production of key inflammatory
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cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7]

Furthermore, inhibition of p38 MAPK by (aS)-PH-797804 has been shown to downregulate the

IL-6/STAT3 signaling pathway, a crucial axis in colon tumorigenesis.[3]

Quantitative Data
The inhibitory activity and selectivity of (aS)-PH-797804 have been characterized through

various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of (aS)-PH-797804

Target Assay Type IC50 (nM) Ki (nM)

p38α MAPK Cell-free 26[1] 5.8[8]

p38β MAPK Cell-free 102[1] 40[8]

Table 2: Cellular Inhibitory Activity of (aS)-PH-797804

Cell Line Assay IC50 (nM)

Human U937 cells

Inhibition of p38α kinase-

dependent HSP-27

phosphorylation

1.05[1]

Human U937 cells
Inhibition of LPS-induced TNF-

α production
5.9[1]

Human monocytes
Inhibition of LPS-induced TNF-

α production
3.4[1]

Human PBMC
Inhibition of LPS-induced TNF-

α release
15[1]

Primary rat bone marrow cells

Inhibition of RANKL- and M-

CSF-induced osteoclast

formation

3[1]

Table 3: Selectivity of (aS)-PH-797804 Against Other Kinases
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Kinase IC50 (µM)

JNK2 >200[1]

ERK2 >200[8]

CDK2 >200[8]

IKK1 >200[8]

IKK2 >200[8]

MKK7 >100[8]

Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of

(aS)-PH-797804 on cellular pathways.

p38 Kinase Activity Assay (Resin Capture Method)[1]
This assay determines the phosphorylation of a substrate peptide by p38 kinase.

Materials:

Recombinant p38α kinase

Epidermal growth factor receptor peptide (EGFRP) or GST-c-Jun substrate

[γ-³³P]ATP

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

(aS)-PH-797804 stock solution (in DMSO)

Resin for capture

Procedure:
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Prepare reaction mixtures containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate,

ATP at the desired concentration, 0.05 to 0.3 µCi of [γ-³³P]ATP, 0.8 mM dithiothreitol, and

either 200 µM EGFRP or 10 µM GST-c-Jun.

Add varying concentrations of (aS)-PH-797804 or DMSO (vehicle control) to the reaction

mixtures.

Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µl.

Incubate the reactions at 25°C for 30 minutes.

Terminate the reaction and capture the phosphorylated substrate using the appropriate resin.

Wash the resin to remove unincorporated [γ-³³P]ATP.

Quantify the amount of incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of (aS)-PH-797804 and

determine the IC50 value.

LPS-Induced TNF-α Production in U937 Cells[1][9]
This protocol measures the inhibitory effect of (aS)-PH-797804 on the production of the pro-

inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

Human U937 cells

RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics

Lipopolysaccharide (LPS)

(aS)-PH-797804 stock solution (in DMSO)

ELISA kit for human TNF-α

Procedure:
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Culture U937 cells in RPMI 1640 medium.

Pre-incubate the cells with varying concentrations of (aS)-PH-797804 or DMSO for 30

minutes at 37°C.

Stimulate the cells with 10 ng/ml of LPS for the desired time period (e.g., 4 hours).

Collect the cell culture supernatants by centrifugation.

Quantify the concentration of TNF-α in the supernatants using a human TNF-α specific

ELISA kit according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α production for each concentration of (aS)-
PH-797804 and determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway
Activation[3][8]
This method is used to assess the phosphorylation status of p38 MAPK and its downstream

targets.

Materials:

Cell line of interest (e.g., HeLa, U937)

Stimulus (e.g., Anisomycin, LPS)

(aS)-PH-797804 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-

phospho-MAPKAPK2, anti-total MAPKAPK2, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cells and grow to 70-80% confluency.

Pre-treat cells with (aS)-PH-797804 or DMSO for 1 hour.

Stimulate cells with the appropriate agonist for the recommended time.

Wash cells with ice-cold PBS and lyse with lysis buffer.

Determine protein concentration of the lysates.

Denature protein samples and separate them by SDS-PAGE.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Quantify band intensities and normalize to the loading control.

Visualizations of Pathways and Workflows
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The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways and experimental workflows discussed in this guide.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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